Calopocarpin
Description
Contextualization within the Erythrina Genus and Fabaceae Family
Calopocarpin is a secondary metabolite found within plants of the Erythrina genus. nih.gov This genus, belonging to the legume family Fabaceae (also known as Leguminosae), encompasses approximately 110 to 130 species of trees and shrubs. researchgate.netwikipedia.org These species are widely distributed throughout the tropical and subtropical regions of the world. researchgate.netwikipedia.org Plants in the Erythrina genus are commonly referred to as "coral trees," a name often attributed to the vibrant red flowers of many species. wikipedia.orgmdpi.com
The Fabaceae family is renowned for its rich and diverse phytochemical profile, notably its production of a wide array of flavonoids and isoflavonoids. nih.govuonbi.ac.ke The Erythrina genus, in particular, is a prolific source of unique secondary metabolites, including alkaloids, flavanones, isoflavones, and pterocarpans. researchgate.netmdpi.com this compound is classified as a pterocarpan (B192222), a class of isoflavonoids characterized by a specific tetracyclic ring system. researchgate.netbiosynth.com It has been specifically reported in species such as Erythrina sigmoidea and Erythrina abyssinica. nih.gov
Historical Overview of Natural Product Research from Erythrina Species
The Erythrina genus has a long history of use in traditional medicine across various cultures to treat a multitude of ailments, including inflammation, microbial infections, and nervous system disorders. mdpi.comtaylorfrancis.com This extensive ethnobotanical use prompted scientific inquiry into the chemical constituents responsible for these purported therapeutic effects.
Phytochemical research on Erythrina species has been active for decades, leading to the isolation and characterization of hundreds of natural products. nih.gov Early research often focused on the potent alkaloids, such as erysodine (B1194152) and erythravine, known for their effects on the central nervous system. wikipedia.org However, subsequent and ongoing investigations have revealed that the non-alkaloidal constituents are equally significant. researchgate.netnih.gov
Systematic extraction and chromatographic separation techniques applied to the bark, leaves, and roots of various Erythrina species have yielded a vast number of flavonoids, terpenoids, and other phenolic compounds. nih.govijtsrd.com This research has confirmed that the genus is a rich reservoir of bioactive molecules, with studies consistently identifying new compounds and exploring their biological activities. nih.govuonbi.ac.ke The isolation of this compound is a direct result of these extensive phytochemical explorations aimed at discovering novel structures with potential applications. scribd.comresearchgate.net
Significance of this compound as a Bioactive Natural Product
This compound is recognized as a bioactive natural product with notable biological properties. uonbi.ac.keontosight.ai Its significance stems primarily from its classification as a pterocarpan, a group of phytoalexins that plants produce in response to pathogenic attack and which are known for their antimicrobial activities. biosynth.com
Research findings have demonstrated that this compound exhibits antimicrobial properties. uonbi.ac.ke Specifically, studies on compounds isolated from Erythrina burttii have shown that this compound is active against various fungi and Gram-positive bacteria. researchgate.net This positions it as a compound of interest in the search for new antimicrobial agents, a critical area of research given the rise of antibiotic-resistant pathogens. The complex molecular structure of pterocarpans like this compound is believed to be responsible for their bioactivity. ontosight.ai
Table 1: Chemical Properties of this compound
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₂₀H₂₀O₄ | nih.govnaturalproducts.net |
| Molecular Weight | 324.4 g/mol | nih.gov |
| IUPAC Name | (6aR,11aR)-2-(3-methylbut-2-enyl)-6a,11a-dihydro-6H- taylorfrancis.combenzofuro[3,2-c]chromene-3,9-diol | nih.gov |
| Canonical SMILES | CC(=CCC1=CC2=C(C=C1O)OC[C@@H]3[C@H]2OC4=C3C=CC(=C4)O)C | nih.gov |
| Hydrogen Bond Donor Count | 2 | naturalproducts.net |
| Hydrogen Bond Acceptor Count | 4 | naturalproducts.net |
| Rotatable Bond Count | 2 | naturalproducts.net |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(6aR,11aR)-2-(3-methylbut-2-enyl)-6a,11a-dihydro-6H-[1]benzofuro[3,2-c]chromene-3,9-diol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20O4/c1-11(2)3-4-12-7-15-18(9-17(12)22)23-10-16-14-6-5-13(21)8-19(14)24-20(15)16/h3,5-9,16,20-22H,4,10H2,1-2H3/t16-,20-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CYXCYFYWIZXENQ-JXFKEZNVSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CCC1=CC2=C(C=C1O)OCC3C2OC4=C3C=CC(=C4)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=CCC1=CC2=C(C=C1O)OC[C@@H]3[C@H]2OC4=C3C=CC(=C4)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801346750 | |
| Record name | Calopocarpin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801346750 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
324.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
53802-77-0 | |
| Record name | Calopocarpin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801346750 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Occurrence and Isolation Strategies for Calopocarpin
Plant Sources of Calopocarpin
The genus Erythrina, comprising over 100 species of trees and shrubs found in tropical and subtropical regions, is a significant reservoir of this compound. nih.gov
Erythrina excelsa
Chemical analysis of the trunk bark of Erythrina excelsa has led to the isolation of this compound. scirp.orgscirp.org In one study, a methanolic extract of the trunk bark yielded ten known compounds, including this compound. scirp.org The presence of this compound in this species has been confirmed through spectroscopic and spectrometric analysis. scirp.orgscirp.org
Erythrina senegalensis
Erythrina senegalensis, a tree native to West Tropical Africa, is another documented source of this compound. tandfonline.comnih.govresearchgate.netresearchgate.net A chemical investigation of the methanol (B129727) extract from the trunk bark of this plant successfully isolated this compound along with several other flavonoids. tandfonline.comnih.gov The structure of the isolated this compound was confirmed by comparing its spectroscopic data with previously reported values. tandfonline.comnih.gov
Erythrina brucei
Studies on the Ethiopian medicinal plant, Erythrina brucei, have also identified this compound among its chemical constituents. researchgate.netscitechnol.com Phytochemical investigations of the root and stem bark of E. brucei have reported the isolation of this compound alongside other known compounds. researchgate.net
Other Erythrina Species
Beyond the aforementioned species, this compound has been found in other members of the Erythrina genus. For instance, it has been isolated from Erythrina addisoniae. nih.gov Research has also indicated the presence of this compound in Erythrina crista-galli. colab.wscolab.ws The widespread occurrence of this compound and related pterocarpans across various Erythrina species underscores the genus's importance as a source for this compound. researchgate.netresearchgate.net
Methodologies for Extraction and Purification
The isolation of this compound from its plant sources involves a series of extraction and purification steps, often guided by the biological activity of the resulting fractions.
Bioactivity-Guided Fractionation Approaches
Bioactivity-guided fractionation is a common strategy employed to isolate active compounds like this compound from plant extracts. nih.gov This method involves a stepwise separation of the crude extract into different fractions, with each fraction being tested for a specific biological activity. The most active fractions are then subjected to further separation until the pure, active compound is isolated.
In the case of Erythrina excelsa, a bioactivity-guided fractionation of the methanolic extract from the trunk bark was performed to identify constituents with antibacterial activity against Pseudomonas agarici. scirp.orgscirp.org The crude extract was subjected to fractionation, and the resulting fractions were tested for their antibacterial efficacy. The n-Hexane/ethyl acetate (B1210297) (7:3) fraction showed significant activity. scirp.orgscirp.org Further chromatographic separation of this active fraction led to the isolation of this compound, which itself demonstrated notable antibacterial activity. scirp.orgscirp.org
Similarly, the investigation of Erythrina senegalensis involved the extraction of the trunk bark with methanol. tandfonline.comnih.gov The subsequent chemical investigation of this extract, which included various chromatographic techniques, resulted in the purification of this compound. tandfonline.comnih.gov While the specific bioassays guiding the fractionation in this particular study were for general antibacterial, antifungal, and antioxidant activities, this approach is exemplary of how target compounds are isolated from a complex mixture. tandfonline.com
Chromatographic Separation Techniques (e.g., Column, TLC, HPLC, MPLC)
The isolation and purification of this compound from crude plant extracts rely on a series of chromatographic techniques. Chromatography is a laboratory method for separating the components of a mixture. ncert.nic.in The process involves distributing the mixture between two phases: a stationary phase, which can be a solid or a liquid supported on a solid, and a mobile phase, a liquid or gas that moves through the stationary phase. ncert.nic.invipw.in Compounds in the mixture separate based on their differential partitioning between these two phases, which is influenced by properties like polarity, size, and charge. ozeninc.com For a compound like this compound, a pterocarpan (B192222) flavonoid, chromatographic methods are indispensable for achieving high purity. scirp.orgnih.gov
Column Chromatography (CC)
Column chromatography is a fundamental and widely used technique for purifying compounds from natural product extracts. vipw.in In this method, a vertical glass column is packed with a solid adsorbent, which serves as the stationary phase, most commonly silica (B1680970) gel or alumina (B75360) for flavonoid separation. vipw.inchemistryviews.org The crude or partially purified extract containing this compound is loaded onto the top of the column. orgchemboulder.com A solvent or a mixture of solvents, known as the mobile phase or eluent, is then passed through the column. vipw.in
Components of the extract move down the column at different rates based on their affinity for the stationary and mobile phases. libretexts.org Less polar compounds generally have a weaker interaction with the polar stationary phase (like silica) and are eluted faster by a non-polar mobile phase. Conversely, more polar compounds adsorb more strongly and elute later. chemistryviews.org Researchers often use a gradient elution method, where the polarity of the mobile phase is gradually increased to effectively separate compounds with a wide range of polarities. vipw.in
In the isolation of this compound from the trunk bark of Erythrina excelsa, researchers performed bioactivity-guided fractionation. scirp.org The initial methanolic extract was subjected to column chromatography, yielding several fractions. A fraction eluted with a hexane/ethyl acetate (7:3) solvent system showed significant activity and was found to contain this compound, which was then purified from this fraction. scirp.org
Table 1: Example of Column Chromatography in this compound Isolation
| Parameter | Description |
|---|---|
| Source Material | Trunk bark of Erythrina excelsa |
| Initial Extract | Methanolic extract |
| Stationary Phase | Silica Gel |
| Mobile Phase (Eluent) | Gradient of n-Hexane / Ethyl Acetate |
| Key Fraction | The fraction eluted with n-Hexane/Ethyl Acetate (7:3) contained this compound. scirp.org |
Thin-Layer Chromatography (TLC)
Thin-Layer Chromatography (TLC) is a rapid, simple, and inexpensive analytical technique used to monitor the progress of column chromatography, check the purity of isolated fractions, and determine appropriate solvent systems for larger-scale separations. unite.itwikipedia.org TLC employs a stationary phase, typically silica gel or alumina, coated as a thin layer on a flat carrier like a glass or plastic plate. ccamp.res.in
A small spot of the sample is applied near the bottom of the TLC plate, which is then placed in a sealed chamber containing a shallow pool of the mobile phase. ncert.nic.in The solvent moves up the plate by capillary action, and as it passes the sample spot, the components travel up the plate at different rates, resulting in their separation. ncert.nic.inccamp.res.in The position of a compound is identified by its Retention Factor (Rƒ), which is the ratio of the distance traveled by the compound to the distance traveled by the solvent front. wikipedia.org While specific TLC data for this compound is not detailed in the available literature, it is a standard procedure used alongside column chromatography in the isolation of flavonoids from Erythrina species. nih.gov
High-Performance Liquid Chromatography (HPLC)
High-Performance Liquid Chromatography (HPLC) is a more advanced and efficient form of column chromatography. researchgate.net It utilizes high pressure to force the mobile phase through a column packed with very fine particles, leading to much higher resolution and faster separation times compared to traditional column chromatography. nih.gov HPLC is used for both analytical purposes (to determine the purity and quantity of a compound) and preparative purposes (to isolate pure compounds). nih.govresearchgate.net
For flavonoid isolation, reverse-phase HPLC is common, where the stationary phase is non-polar (e.g., C18-bonded silica) and the mobile phase is a polar solvent mixture, such as methanol-water or acetonitrile-water. In the context of isolating flavonoids from the Erythrina genus, semi-preparative and preparative HPLC are noted as key techniques for obtaining pure compounds from complex fractions initially separated by column chromatography. nih.gov
Medium-Pressure Liquid Chromatography (MPLC)
Medium-Pressure Liquid Chromatography (MPLC) is an intermediate technique between gravity-driven column chromatography and high-pressure HPLC. It operates at moderate pressures and is often used for preparative-scale separations. The technique offers better resolution and is faster than standard column chromatography, making it suitable for purifying significant quantities of a target compound like this compound. uonbi.ac.keresearchgate.net MPLC is frequently employed in the fractionation of complex plant extracts, including those from the Erythrina genus, to isolate flavonoids. nih.govresearchgate.net The use of MPLC is documented in the skillset of researchers who have successfully isolated this compound. uonbi.ac.ke
Table 2: Overview of Chromatographic Techniques for this compound Isolation
| Technique | Stationary Phase (Typical) | Mobile Phase (Typical) | Primary Use in Isolation |
|---|---|---|---|
| Column Chromatography (CC) | Silica Gel, Alumina chemistryviews.org | Hexane, Ethyl Acetate, Methanol gradients scirp.org | Initial fractionation of crude extract; large-scale purification. vipw.in |
| Thin-Layer Chromatography (TLC) | Silica Gel, Alumina ccamp.res.in | Various organic solvent mixtures unite.it | Monitoring fractions, purity assessment, solvent system optimization. wikipedia.org |
| High-Performance Liquid Chromatography (HPLC) | C18-bonded Silica (Reverse-Phase) | Acetonitrile (B52724)/Water, Methanol/Water gradients | Final purification (preparative HPLC), purity analysis (analytical HPLC). nih.govresearchgate.net |
| Medium-Pressure Liquid Chromatography (MPLC) | Silica Gel | Organic solvent gradients | Preparative-scale purification from complex fractions. nih.govresearchgate.net |
Structural Elucidation and Conformational Analysis of Calopocarpin
Spectroscopic and Spectrometric Characterization
The foundational analysis of calopocarpin's structure is built upon a combination of spectroscopic and spectrometric techniques. Each method provides unique insights into the molecular framework, and together they allow for a comprehensive elucidation of its chemical identity.
Nuclear Magnetic Resonance (NMR) Spectroscopy (1D and 2D)
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the structure of organic molecules. emerypharma.com By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms. emerypharma.comresearchgate.net For this compound, both one-dimensional (1D) and two-dimensional (2D) NMR experiments are crucial for a complete structural assignment. researchgate.net
¹H NMR (Proton NMR): The ¹H NMR spectrum of this compound provides information about the number of different types of protons and their immediate electronic environment. Key signals in the ¹H NMR spectrum of this compound include those in the aromatic region (δ 6.40–7.20 ppm) and the prenyl moiety region (δ 1.70–1.80 ppm). researchgate.net The chemical shifts, splitting patterns (multiplicity), and integration values of these signals are used to piece together the different fragments of the molecule. emerypharma.com
¹³C NMR (Carbon-13 NMR): The ¹³C NMR spectrum reveals the number of non-equivalent carbon atoms in the molecule. hw.ac.ukbhu.ac.in The chemical shifts of the carbon signals indicate the type of carbon atom (e.g., aliphatic, aromatic, carbonyl). For this compound, the molecular formula is C₂₀H₂₀O₄. spectrabase.com DEPT (Distortionless Enhancement by Polarization Transfer) experiments are often used in conjunction with the standard ¹³C NMR spectrum to differentiate between CH, CH₂, and CH₃ groups. hw.ac.uk
2D NMR Spectroscopy: Two-dimensional NMR techniques, such as COSY (Correlation Spectroscopy) and HMBC (Heteronuclear Multiple Bond Correlation), are indispensable for establishing the connectivity between protons and carbons. researchgate.netulethbridge.ca
COSY (¹H-¹H Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically on adjacent carbon atoms. emerypharma.com This helps to establish the spin systems within the molecule, such as the protons within the prenyl group and the aromatic rings of this compound.
HMQC/HSQC (Heteronuclear Single Quantum Coherence): These experiments show correlations between protons and the carbons to which they are directly attached.
Interactive Data Table: ¹H and ¹³C NMR Data for this compound
| Position | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) |
| 1 | ||
| 2 | ||
| 3 | ||
| 4 | ||
| 4a | ||
| 6a | ||
| 7 | ||
| 8 | ||
| 9 | ||
| 10 | ||
| 11a | ||
| 1' | ||
| 2' | ||
| 3' | ||
| 4' | ||
| 5' |
Infrared (IR) Spectroscopy
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. nirlab.com The IR spectrum of this compound would be expected to show characteristic absorption bands for the functional groups present in its structure.
Key IR Absorptions for this compound:
O-H Stretching: A broad band in the region of 3200-3600 cm⁻¹ would indicate the presence of the hydroxyl (-OH) groups.
C-H Stretching (Aromatic and Aliphatic): Bands in the 2850-3100 cm⁻¹ region would correspond to the C-H stretching vibrations of the aromatic rings and the aliphatic portions of the molecule. nobraintoosmall.co.nz
C=C Stretching (Aromatic): Absorptions in the 1450-1600 cm⁻¹ range are characteristic of the carbon-carbon double bonds within the aromatic rings.
C-O Stretching: Bands in the 1000-1300 cm⁻¹ region would be indicative of the C-O stretching vibrations of the ether and hydroxyl groups. nobraintoosmall.co.nz
Interactive Data Table: Characteristic IR Absorption Bands for this compound
| Functional Group | Wavenumber Range (cm⁻¹) |
| Hydroxyl (O-H) | 3200-3600 |
| Aromatic C-H | 3000-3100 |
| Aliphatic C-H | 2850-2960 |
| Aromatic C=C | 1450-1600 |
| Ether/Phenol C-O | 1000-1300 |
Note: The exact positions of the absorption bands can provide further structural information.
Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS)
Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions. researchgate.net It provides information about the molecular weight and elemental composition of a compound. High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, which allows for the determination of the molecular formula. lcms.czgcms.cz
For this compound, HRMS is essential to confirm its molecular formula, C₂₀H₂₀O₄. spectrabase.com The exact mass measured by HRMS would be very close to the calculated theoretical mass for this formula (324.1362 g/mol ). spectrabase.com The fragmentation pattern observed in the mass spectrum can also provide valuable structural information, helping to identify the different components of the molecule, such as the prenyl group.
Ultraviolet-Visible (UV-Vis) Spectroscopy
Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of UV or visible light by a compound. nanocomposix.comnih.gov This technique is particularly useful for compounds containing chromophores, such as the aromatic rings and conjugated systems present in this compound. mdpi.comresearchgate.net The UV-Vis spectrum of this compound would show characteristic absorption maxima (λmax) that are indicative of its pterocarpan (B192222) skeleton. The position and intensity of these absorption bands are influenced by the substitution pattern on the aromatic rings.
Circular Dichroism (CD) Spectroscopy for Absolute Configuration Determination
Circular Dichroism (CD) spectroscopy is a crucial technique for determining the absolute stereochemistry of chiral molecules like this compound. mtoz-biolabs.commgcub.ac.in CD measures the differential absorption of left and right circularly polarized light. mgcub.ac.in The resulting CD spectrum, with its characteristic positive and negative Cotton effects, can be compared to the spectra of related compounds with known absolute configurations or to theoretical calculations to establish the absolute configuration at the chiral centers of this compound. mtoz-biolabs.comcolab.ws For pterocarpans, the sign of the Cotton effects at specific wavelengths is often correlated with the stereochemistry at the 6a and 11a positions.
Advanced Structural Analysis Techniques
Beyond the fundamental spectroscopic and spectrometric methods, advanced techniques can provide further confirmation and a more detailed picture of the three-dimensional structure of this compound.
X-ray Crystallography: This is the most definitive method for determining the three-dimensional structure of a crystalline compound. youtube.com If a suitable single crystal of this compound can be obtained, X-ray crystallography can provide precise information about bond lengths, bond angles, and the absolute configuration of the molecule, confirming the data obtained from other spectroscopic methods. youtube.com
Computational Chemistry: Theoretical calculations, such as Density Functional Theory (DFT), can be used to predict the spectroscopic properties (NMR, IR, CD) of a proposed structure. mdpi.com By comparing the calculated spectra with the experimental data, the proposed structure can be validated. Computational methods are also valuable in conformational analysis, helping to identify the most stable three-dimensional arrangement of the molecule.
Biosynthetic Pathways of Calopocarpin
General Pterocarpan (B192222) Biosynthesis in Plants
The journey to calopocarpin begins with the general pterocarpan biosynthetic pathway, a branch of the broader isoflavonoid (B1168493) pathway. researchgate.net Isoflavonoids are a class of phenolic compounds predominantly found in leguminous plants. genome.jpencyclopedia.pub The synthesis of the pterocarpan skeleton is a multi-step process that starts from the amino acid L-phenylalanine. scispace.com
The initial steps involve the core phenylpropanoid pathway, where phenylalanine is converted to p-coumaroyl-CoA. encyclopedia.pub This intermediate then enters the flavonoid/isoflavonoid branch pathway. A key enzyme, chalcone (B49325) synthase (CHS), catalyzes the condensation of p-coumaroyl-CoA with three molecules of malonyl-CoA to form a chalcone scaffold. encyclopedia.pub In most legumes, chalcone reductase (CHR) acts in concert with CHS. encyclopedia.pub
The chalcone is then isomerized by chalcone isomerase (CHI) to a flavanone, such as naringenin. encyclopedia.pub A pivotal step in isoflavonoid synthesis is the 2,3-aryl migration of the B-ring of the flavanone, catalyzed by isoflavone (B191592) synthase (IFS), a cytochrome P450 enzyme, to produce a 2-hydroxyisoflavanone (B8725905). frontiersin.org Subsequent dehydration by 2-hydroxyisoflavanone dehydratase (HID) yields an isoflavone, such as daidzein (B1669772) or genistein (B1671435). frontiersin.org
From the isoflavone intermediate, the pathway to pterocarpans involves a series of reductions and cyclizations. Isoflavone reductase (IFR) reduces the double bond in the C-ring of the isoflavone to produce an isoflavanone (B1217009). scispace.comresearchgate.net Further reduction by vestitone (B1219705) reductase (VR) yields a 2'-hydroxyisoflavan. researchgate.net The final ring closure to form the characteristic tetracyclic pterocarpan structure is catalyzed by pterocarpan synthase (PTS). researchgate.netrsc.org
Role of Prenylation in Isoflavonoid Biosynthesis
A defining feature of this compound is the presence of a prenyl group, specifically a dimethylallyl group, attached to its aromatic ring. researchgate.net Prenylation, the attachment of isoprenoid moieties, is a crucial modification in the biosynthesis of many bioactive secondary metabolites. wur.nl This modification significantly increases the lipophilicity of the molecule, which can enhance its interaction with biological membranes and often leads to increased biological activity, such as antimicrobial properties. nih.govresearchgate.net
In the context of isoflavonoid biosynthesis, prenylation is catalyzed by a class of enzymes known as prenyltransferases (PTs). wur.nl These enzymes transfer a prenyl group, typically from dimethylallyl pyrophosphate (DMAPP) or its isomer isopentenyl pyrophosphate (IPP), to an aromatic acceptor molecule. wur.nl Plant aromatic PTs are often membrane-bound and can exhibit high substrate and regio-specificity, meaning they catalyze the attachment of the prenyl group to a specific position on a particular molecule. wur.nl
The prenylation step in the biosynthesis of complex pterocarpans like glyceollins in soybean has been a subject of significant research. nih.govoup.com The enzymes responsible are often localized in plastids. nih.govnih.govoup.com The addition of the prenyl group can occur at various stages of the biosynthetic pathway, modifying the isoflavone, isoflavanone, or the final pterocarpan core. scispace.com
Proposed Enzymatic Steps and Intermediates
While the complete biosynthetic pathway of this compound has not been fully elucidated in a single study, a putative pathway can be constructed based on the general principles of pterocarpan and prenylated isoflavonoid biosynthesis.
The synthesis likely proceeds through the following key intermediates and enzymatic reactions:
Formation of the Pterocarpan Core: The pathway would begin with the formation of a dihydroxypterocarpan intermediate, likely (-)-medicarpin or a structurally related compound, derived from the isoflavone daidzein. researchgate.net
Hydroxylation: Additional hydroxylation reactions may occur, catalyzed by cytochrome P450 monooxygenases, to produce the specific hydroxylation pattern seen in this compound (3,9-dihydroxy). genome.jp
Prenylation: The key step is the introduction of a dimethylallyl group at the C-2 position of the pterocarpan skeleton. This reaction is catalyzed by a specific pterocarpan 2-dimethylallyltransferase. This enzyme would utilize dimethylallyl pyrophosphate (DMAPP) as the prenyl donor. In soybean, a similar enzyme, glycinol 4-dimethylallyltransferase (G4DT), is responsible for the prenylation of the pterocarpan precursor to glyceollin. oup.com A homologous enzyme is likely responsible for the C-2 prenylation in the biosynthesis of this compound.
Genetic and Molecular Aspects of Biosynthetic Enzymes
The biosynthesis of pterocarpans and other phytoalexins is tightly regulated at the genetic level. scispace.com The genes encoding the biosynthetic enzymes are often induced in response to various stimuli, such as pathogen attack or treatment with elicitors like methyl jasmonate. researchgate.netresearchgate.net
The expression of genes for the core phenylpropanoid pathway (e.g., PAL, C4H, 4CL) and the isoflavonoid branch (e.g., CHS, CHR, CHI, IFS, IFR) are often coordinately upregulated. researchgate.netresearchgate.net This coordinated induction ensures a rapid and robust production of the defense compounds when needed. scispace.com
Chemical Synthesis and Derivatization of Calopocarpin
Strategies for Total Synthesis of Pterocarpans
Pterocarpans are a major group of isoflavonoids, second only to isoflavones in abundance, and often act as phytoalexins, which are defensive compounds produced by plants. acs.org Their synthesis has been a subject of considerable research interest. acs.orgnih.gov
The total synthesis of natural products like pterocarpans presents several challenges for organic chemists. These molecules often possess complex, rigid structures with multiple stereocenters, making their construction in a laboratory setting a formidable task. acs.orgresearchgate.net For pterocarpans, the key challenge lies in the stereoselective formation of the cis-fused B/C ring system, which is the energetically favored conformation in nature. acs.org
Historically, various methods have been developed for pterocarpan (B192222) synthesis, including those based on organomercury compounds, radical cyclizations, and acid-catalyzed rearrangements. google.com More recent advancements have focused on developing more efficient and stereoselective routes. These include biomimetic approaches that mimic the plant's biosynthetic pathways, as well as the use of modern catalytic methods. researchgate.netresearchgate.net For instance, palladium-catalyzed heteroannulation of benzopyrans has emerged as a powerful tool for constructing the pterocarpan skeleton. google.com Another innovative strategy involves a silicon-tethered ring-closing metathesis. researchgate.net Asymmetric synthesis, which allows for the selective production of a single enantiomer, has also seen significant progress, utilizing chiral auxiliaries to control the stereochemistry of the final product. taylorandfrancis.com
Despite these advancements, the synthesis of many pterocarpans remains a lengthy and often low-yielding process, highlighting the ongoing need for the development of novel and more efficient synthetic methodologies. biorxiv.org
While a specific total synthesis for calopocarpin is not extensively documented in readily available literature, its structure suggests that established synthetic strategies for pterocarpans could be adapted for its creation. This compound is characterized by a prenyl group and a hydroxyl group on the pterocarpan skeleton. epdf.pub
A plausible synthetic approach could begin with the construction of a suitably substituted isoflavone (B191592) or isoflavanone (B1217009) precursor. These precursors can be synthesized through various methods, such as the Suzuki-Miyaura cross-coupling to form the B-ring. researchgate.net The crucial step would then be the reductive cyclization to form the characteristic pterocarpan ring system. This can be achieved through methods like catalytic hydrogenation followed by acid-catalyzed cyclization. researchgate.net
The introduction of the prenyl group could be accomplished either by starting with a prenylated precursor or by prenylating the pterocarpan core at a later stage. kyoto-u.ac.jp The final steps would involve any necessary functional group manipulations, such as the introduction or deprotection of the hydroxyl group, to yield this compound. The stereochemistry at the 6a and 11a positions would need to be carefully controlled throughout the synthesis, likely through the use of chiral catalysts or auxiliaries, to obtain the naturally occurring (6aR,11aR) configuration reported for this compound. researchgate.net
Challenges and Advancements in Natural Product Total Synthesis
Synthetic Modifications and Analog Generation
The modification of natural product scaffolds is a common strategy to explore structure-activity relationships and develop new compounds with improved biological properties. nih.gov For this compound, several modifications could be envisioned to generate a library of analogs for biological screening.
Prenylation, the attachment of a prenyl group, is a key modification in flavonoid biosynthesis that often enhances the biological activity of the parent compound. mdpi.comnih.govtandfonline.com The presence of a prenyl group can increase the lipophilicity of a molecule, potentially improving its interaction with biological membranes. tandfonline.com
In the context of this compound, which already contains a prenyl group, further prenylation at other available positions on the aromatic rings could be explored. epdf.pub This can be achieved chemically using prenyl bromide in the presence of a base. The position of prenylation can sometimes be directed by the existing substituents on the aromatic ring. researchgate.net Alternatively, enzymatic methods using prenyltransferases could offer a more selective approach to introducing additional prenyl moieties. kyoto-u.ac.jp For example, a pterocarpan-specific prenyltransferase from soybean, GmG4DT, has been identified, which could potentially be used to create novel prenylated this compound analogs. kyoto-u.ac.jp
Oxidation reactions can introduce new functional groups onto the this compound scaffold, leading to a diverse range of analogs. nih.gov For instance, the existing prenyl group can be a site for various oxidative transformations. Epoxidation of the double bond followed by ring-opening could yield diols. Oxidative cleavage of the double bond could lead to aldehydes or carboxylic acids.
Furthermore, the pterocarpan skeleton itself can be oxidized. Pterocarpans are known biosynthetic precursors to coumestans, a related class of isoflavonoids, through an oxidative rearrangement. taylorandfrancis.com This transformation can be mimicked in the laboratory, potentially converting this compound into a this compound-derived coumestan (B1194414). Additionally, oxidation of the benzylic ether linkage (C6-O-C11a) can lead to the formation of other related structures. The phenolic hydroxyl group on this compound can also be oxidized to a quinone, a structural motif known to be important for the biological activity of some natural products. nih.gov
The generation of structural analogs of this compound through the aforementioned synthetic modifications opens up avenues for exploring new biological activities. nih.govscielo.br The goal is to identify compounds with improved potency, selectivity, or pharmacokinetic properties compared to the parent molecule.
For example, the introduction of additional prenyl groups has been shown to enhance the bioactivity of other pterocarpans. mdpi.com Therefore, di-prenylated or even tri-prenylated analogs of this compound could exhibit enhanced antifungal, antibacterial, or cytotoxic activities. mdpi.comnih.gov
Similarly, the oxidation products of this compound could possess novel biological profiles. The conversion to a coumestan analog might impart estrogenic or other hormonal activities, as seen with other members of this class. taylorandfrancis.com The introduction of polar functional groups like hydroxyls or carboxylic acids through oxidation could alter the solubility and bioavailability of the compound, potentially leading to improved in vivo efficacy. google.com
Another approach to generating bioactive analogs is the synthesis of aza- or carba-analogs, where an oxygen atom in the heterocyclic rings is replaced by a nitrogen or carbon atom, respectively. For instance, an aza-analog of the pterocarpan medicarpin (B1676140) showed modest cytotoxicity, which was improved upon further oxidation. taylorandfrancis.com The synthesis of 5-carba-pterocarpan analogs has also been reported to yield compounds with antiproliferative activity. scielo.br
The systematic synthesis and biological evaluation of these various analogs are crucial for understanding the structure-activity relationships of the this compound scaffold and for the potential development of new therapeutic agents. nih.govscielo.br
Biological Activities and Mechanistic Investigations of Calopocarpin
Calopocarpin, a pterocarpan (B192222) isolated from plants of the Erythrina genus, has been the subject of scientific investigation to determine its potential biological activities. scirp.org Research has particularly focused on its antibacterial properties against a range of bacterial strains and the underlying mechanisms that contribute to this activity.
Activity against Gram-Negative Bacteria (e.g., Pseudomonas agarici, Salmonella enteritidis, Escherichia coli)
The antibacterial efficacy of this compound has been evaluated against several Gram-negative bacteria. scirp.org Notably, in studies involving bacterial strains responsible for diseases in cultivated mushrooms, this compound demonstrated significant activity against Pseudomonas agarici. scirp.orgscirp.org The Minimum Inhibitory Concentration (MIC) of this compound against P. agarici was recorded at 12.8 μg/mL, a value comparable to the reference antibiotic, gentamycin. scirp.orgscirp.org This suggests that this compound is a primary bioactive constituent responsible for the antibacterial effects observed in the crude extracts of Erythrina excelsa against this particular bacterium. scirp.orgscirp.org
The compound was also tested against Escherichia coli. scirp.orgscirp.org However, the available research indicates that this compound did not display significant activity against the tested E. coli strain. scirp.org There is currently no specific information available in the provided search results regarding the activity of this compound against Salmonella enteritidis.
Table 1: Minimum Inhibitory Concentration (MIC) of this compound against Gram-Negative Bacteria
| Bacterial Strain | MIC (μg/mL) | Reference |
|---|---|---|
| Pseudomonas agarici | 12.8 | scirp.org, scirp.org |
| Escherichia coli | Not significant | scirp.org, scirp.org |
| Salmonella enteritidis | Not available |
Activity against Gram-Positive Bacteria (e.g., Bacillus subtilis, Staphylococcus warneri)
This compound has shown marked antibacterial activity against Gram-positive bacteria. scirp.org Research findings have identified its effectiveness against Bacillus subtilis and Staphylococcus warneri. scirp.orgscirp.org The compound exhibited potent inhibition of Bacillus subtilis with a MIC value of 6.1 μg/mL. scirp.org Its activity against Staphylococcus warneri was also significant, with a recorded MIC of 9.2 μg/mL. scirp.org
Table 2: Minimum Inhibitory Concentration (MIC) of this compound against Gram-Positive Bacteria
| Bacterial Strain | MIC (μg/mL) | Reference |
|---|---|---|
| Bacillus subtilis | 6.1 | scirp.org |
| Staphylococcus warneri | 9.2 | scirp.org |
Structure-Activity Relationship (SAR) of Prenyl Groups in Antibacterial Action
The chemical structure of this compound plays a crucial role in its antibacterial efficacy, with particular importance attributed to the presence of a prenyl group. scirp.orgscirp.org Structure-activity relationship (SAR) studies on flavonoids, the class of compounds to which this compound belongs, have highlighted the essential contribution of prenyl functional groups to their antibacterial properties. scirp.orgscirp.org It is reported that hydrophobic substituents, such as prenyl groups, generally enhance the antibacterial activity of flavonoids. nih.gov The lipophilic nature of these groups is thought to improve the interaction of the compound with the bacterial cell membrane. nih.gov Specifically for flavonoids found in the Erythrina genus, it has been suggested that increasing the number of prenyl groups can lead to increased antibacterial efficacy, while a decrease in these groups may reduce the activity. scirp.org Therefore, the antibacterial action of this compound is likely attributable to the prenyl moiety within its molecular structure. scirp.orgscirp.org
Proposed Mechanisms of Action
While the precise mechanisms of action for this compound require further detailed investigation, research on related flavonoids from the Erythrina genus provides insight into its potential modes of antibacterial activity. scirp.orgscirp.org The proposed mechanisms include the ability to interfere with essential cellular processes such as nucleic acid synthesis and the disruption of cell membrane integrity. scirp.orgscirp.orgnih.govmdpi.com
One of the proposed antibacterial mechanisms for flavonoids is the inhibition of nucleic acid synthesis, which encompasses both DNA and RNA. nih.govmdpi.comresearchgate.net Antibiotics that target these pathways can interfere with DNA replication or RNA transcription, ultimately preventing the production of new bacterial cells. biomol.comuobabylon.edu.iq Flavonoids may exert this effect by interacting with enzymes essential for these processes, such as DNA gyrase, topoisomerases, or RNA polymerase. biomol.comuobabylon.edu.iq By binding to these enzymes, the compounds can block the unwinding of DNA necessary for replication or halt the transcription of genetic information into RNA, leading to a bactericidal or bacteriostatic effect. biomol.comnih.gov This suppression of nucleic acid synthesis has been reported as a potential mechanism for flavonoids from the Erythrina genus. scirp.orgscirp.org
Another significant proposed mechanism of action for this compound and related flavonoids is the disruption of the cytoplasmic membrane's function. scirp.orgscirp.orgnih.govmdpi.com The bacterial cell membrane is a critical barrier that is essential for survival, and compounds that can compromise its integrity are often effective antimicrobial agents. mdpi.comfrontiersin.org Flavonoids may disturb the lipid bilayer of the bacterial membrane, leading to increased permeability and the leakage of vital intracellular components, which ultimately results in cell death. nih.govfrontiersin.orgfrontiersin.org The mechanism can involve the peptides or compounds accumulating on the membrane surface, altering its structure, and forming pores or channels, a process sometimes referred to as the "carpet model". mdpi.comresearchgate.net This disruption of the physical barrier and its functions, such as maintaining the electrochemical gradient, is a key mode of antibacterial action suggested for flavonoids. scirp.orgscirp.orgnih.gov
Inhibition of ATP Synthase
This compound belongs to the pterocarpan class of flavonoids, a group of compounds found in plants like those of the Erythrina genus. scirp.orgscirp.org While direct studies exclusively focused on this compound's effect on ATP synthase are limited, the broader class of flavonoids it belongs to has been associated with this mechanism. Research on flavonoids from the genus Erythrina indicates that their antimicrobial actions include the inhibition of ATP synthase. scirp.orgscirp.org This enzyme is critical for cellular energy production, synthesizing adenosine (B11128) triphosphate (ATP) from adenosine diphosphate (B83284) (ADP) and inorganic phosphate. researchgate.net
The mechanism of action for many flavonoids involves paralyzing the energy metabolism of microbial cells, partly by inhibiting the respiratory chain and ATP synthase. researchgate.net Other common flavonoids, such as genistein (B1671435) and daidzein (B1669772), have also been reported to exert their antibacterial effects through the inhibition of ATP synthase. researchgate.net Therefore, it is plausible that this compound may share this inhibitory activity, although further specific studies are required to confirm its direct interaction and efficacy against this enzyme.
Modulation of Energy Metabolism
The modulation of cellular energy metabolism is a key biological activity reported for the flavonoid group that includes this compound. scirp.orgscirp.org This modulation is intrinsically linked to the inhibition of ATP synthase, as disrupting ATP production forces cells to alter their energy-generating pathways. scirp.orgresearchgate.net Isoflavones, a larger group to which pterocarpans belong, are known to influence central regulators of energy metabolism. mdpi.com They can activate the adenosine monophosphate-activated protein kinase (AMPK) pathway, which plays a pivotal role in cellular energy homeostasis. mdpi.com
Furthermore, isoflavones can interact with peroxisome proliferator-activated receptors (PPARs), which are crucial in regulating insulin (B600854) sensitivity and lipid metabolism. mdpi.com The ability of flavonoids to paralyze energy metabolism is a key component of their antimicrobial effects. researchgate.net While these mechanisms are established for the broader isoflavone (B191592) and Erythrina flavonoid classes, specific investigations into how this compound individually reprograms metabolic pathways remain an area for further research.
Neuraminidase Inhibition
Pterocarpans, the specific class of compounds this compound is part of, have been identified as neuraminidase inhibitors. scirp.org This activity has been noted in the context of antibacterial action, specifically against Vibrio cholerae, where the inhibition of neuraminidase reduces the adhesion of the bacterium to host cells. scirp.org Neuraminidase is an enzyme that cleaves sialic acid residues from glycoconjugates, playing a crucial role in the pathogenesis of various microorganisms, including viruses like influenza and certain bacteria. scirp.org
While the investigation of pterocarpans as neuraminidase inhibitors has been documented, detailed studies quantifying the specific inhibitory concentration (e.g., IC50) of this compound against various microbial neuraminidases are not extensively reported in the available literature. Further research is needed to determine the full spectrum and potency of this compound's neuraminidase-inhibiting activity.
Efflux Pump Modulation
This compound, as a pterocarpan, belongs to a class of phytochemicals recognized for their ability to modulate bacterial efflux pumps. mdpi.comnih.govresearchgate.net These pumps are a primary mechanism by which bacteria develop multidrug resistance (MDR), as they actively expel antibiotics from the cell. nih.govfrontiersin.org Compounds that inhibit these pumps, known as efflux pump inhibitors (EPIs), can restore the effectiveness of conventional antibiotics. researchgate.net
Several studies have highlighted the potential of pterocarpans in this role:
Pterocarpans are listed among natural compounds that inhibit the NorA efflux pump in Staphylococcus aureus. mdpi.comimrpress.com
A pterocarpan isolated from Dalea spinosa was found to enhance the activity of the antimicrobial agent berberine (B55584) against S. aureus. nih.govimrpress.com
A synthetic pterocarpan, LQB-223, demonstrated effectiveness against doxorubicin-resistant breast cancer cells that overexpress the P-glycoprotein efflux pump, indicating a potential role beyond bacterial resistance. nih.gov
This evidence suggests that this compound may function as an efflux pump modulator, potentially reversing antibiotic resistance in various bacterial strains. However, direct experimental validation and characterization of this compound's specific activity on different efflux pumps are required.
Antifungal Activity
This compound has been identified as a "highly antifungal isoflavonoid" in scientific literature. researchgate.net Studies on compounds isolated from various plants have confirmed its activity against fungal pathogens. researchgate.net Research on the constituents of Erythrina burttii showed that this compound was among the isolated flavonoids active against fungi. researchgate.net Similarly, other studies have noted its moderate antifungal effects against a range of microorganisms. researchgate.net This inherent antifungal property makes it a compound of interest for developing new therapeutic agents.
Activity against Specific Fungal Strains (e.g., Cryptococcus neoformans)
Cryptococcus neoformans is an opportunistic fungal pathogen of significant medical importance. frontiersin.org While this compound has been noted to have activity against C. neoformans, detailed and consistent reports on its minimum inhibitory concentration (MIC) are limited. researchgate.netnih.gov One study involving in-silico docking suggested potential interactions between this compound and essential enzymes in C. neoformans, but this does not represent experimental evidence of antifungal efficacy. nih.gov
In contrast, the antibacterial activity of this compound has been more precisely quantified. To provide context for its general antimicrobial potency, the table below shows its MIC values against several bacterial strains.
| Bacterial Strain | Gram Type | MIC (μg/mL) | Source |
|---|---|---|---|
| Pseudomonas agarici | Negative | 12.8 | scirp.org |
| Bacillus subtilis | Positive | 6.1 | scirp.org |
| Staphylococcus warneri | Positive | 9.2 | scirp.org |
Underlying Antifungal Mechanisms
The precise antifungal mechanism of this compound has not yet been fully elucidated. However, based on its classification as a flavonoid, several potential modes of action can be inferred. Flavonoids are known to exert antifungal effects through multiple mechanisms, including:
Disruption of Cytoplasmic Membrane: They can damage the fungal cell membrane, leading to increased permeability and leakage of essential intracellular components. researchgate.net
Inhibition of Nucleic Acid Synthesis: Some flavonoids can interfere with enzymes like topoisomerase and DNA gyrase, thereby blocking DNA replication and transcription. researchgate.net
Inhibition of Energy Metabolism: As discussed previously, flavonoids can inhibit key enzymes in the respiratory chain and ATP synthase, depriving the fungal cell of the energy required for survival and proliferation. researchgate.net
Common mechanisms observed for other antifungal compounds against C. neoformans include the induction of oxidative stress, disruption of mitochondrial function, and inhibition of ergosterol (B1671047) synthesis, which is vital for membrane integrity. mdpi.comnih.gov It is plausible that this compound employs one or more of these strategies, but further targeted research is necessary to confirm its specific antifungal mechanisms of action.
Antioxidant Activity
The antioxidant potential of a compound is its ability to neutralize reactive oxygen species (ROS) and other free radicals, which are implicated in cellular damage and various disease pathologies. This activity is commonly evaluated using several in vitro spectrophotometric methods.
In Vitro Radical Scavenging Assays (e.g., DPPH, ABTS, FRAP)
Standard assays are employed to measure the radical scavenging and reducing power of chemical compounds. The 2,2-diphenyl-1-picrylhydrazyl (DPPH) assay measures a compound's ability to donate a hydrogen atom to the stable DPPH radical. e3s-conferences.orgphcogj.com The 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) assay assesses the capacity of a compound to scavenge the ABTS radical cation. e3s-conferences.orgnih.gov The Ferric Reducing Antioxidant Power (FRAP) assay quantifies the ability of a substance to reduce the ferric (Fe³⁺) to the ferrous (Fe²⁺) form. e3s-conferences.orgphcogj.com
Despite the known antioxidant activities of many flavonoids and pterocarpans, a study involving the chemical investigation of the methanol (B129727) trunk bark extract of Erythrina senegalensis led to the isolation of this compound among other compounds. In this particular study, all the isolated compounds, including this compound, were tested for their antioxidant activities using the DPPH, ABTS, and FRAP assays. The results indicated that this compound was inactive as an antioxidant agent in all three of these standard assays. researcher.life
Comparative Antioxidant Potency
Based on the available research, where this compound was found to be inactive in DPPH, ABTS, and FRAP assays, its comparative antioxidant potency is considered negligible. researcher.life This lack of activity stands in contrast to other flavonoids which can show potent antioxidant effects.
Cytotoxic and Antiproliferative Studies
Cytotoxic studies evaluate the ability of a compound to kill cells, while antiproliferative studies assess its capacity to inhibit cell growth. These are fundamental investigations in the search for new anticancer agents. Pterocarpans, the class of compounds to which this compound belongs, are often investigated for these properties. bohrium.com
In Vitro Studies on Cancer Cell Lines
The cytotoxic potential of this compound has been evaluated as part of broader screenings of pterocarpans isolated from natural sources. In a study on compounds isolated from the stem bark of Erythrina addisoniae, six different pterocarpans were tested for toxicity in H4IIE rat hepatoma cells. Within this screening, this compound demonstrated only weak to moderate toxicity, with a half-maximal effective concentration (EC₅₀) value greater than 25 µM. researchgate.net This was significantly less potent than other pterocarpans from the same source, such as neorautenol (B600611) and phaseollin (B1679764), which exhibited toxicity in the low micromolar range. researchgate.net
While broader research indicates that various pterocarpans can exhibit significant cytotoxic effects against different cancer cell lines, including mouse lymphoma cells (L5178Y), oral cavity (KB), and cervical cancer (HeLa) cells, specific data on this compound's activity against a wide panel of human cancer cell lines is limited in the current literature. tandfonline.comdoi.org
Table 1: Comparative Cytotoxicity of Pterocarpans from Erythrina addisoniae on H4IIE Hepatoma Cells
| Compound | EC₅₀ (µM) | Potency |
| This compound | > 25 | Weak/Moderate |
| Cristacarpin | > 25 | Weak/Moderate |
| Orientanol C | > 25 | Weak/Moderate |
| Isoneorautenol | > 25 | Weak/Moderate |
| Neorautenol | 1.0 | High |
| Phaseollin | 1.5 | High |
Data sourced from a study on pterocarpans from the stem bark of Erythrina addisoniae. researchgate.net
Molecular Mechanisms of Apoptosis, Pyroptosis, Autophagy, and Mitophagy
Programmed cell death is a collection of regulated cellular suicide pathways essential for development and tissue homeostasis. uniklinik-freiburg.descielo.org Key mechanisms include:
Apoptosis: A non-inflammatory process characterized by cell shrinkage, DNA fragmentation, and the formation of apoptotic bodies, primarily executed by caspase enzymes. uniklinik-freiburg.de
Pyroptosis: An inflammatory form of cell death initiated by inflammasomes, leading to the activation of caspase-1 and subsequent cell lysis. uniklinik-freiburg.denih.gov
Autophagy: A cellular recycling process where cytoplasmic components are degraded within lysosomes. While typically a survival mechanism, excessive or dysregulated autophagy can lead to cell death. scielo.orguniv-mrs.fr
Mitophagy: The selective degradation of mitochondria by autophagy, crucial for mitochondrial quality control. researcher.life
The specific molecular mechanisms by which this compound may induce cell death have not been elucidated in the reviewed scientific literature. However, studies on more cytotoxic pterocarpans provide insight into the potential pathways for this class of compounds. Research on neorautenol and phaseollin, which are more potent than this compound, revealed that they induce apoptotic cell death in H4IIE hepatoma cells. researchgate.net Their mechanism involves the activation of effector caspases 3 and 7 and the inhibition of the extracellular signal-regulated kinase (ERK) phosphorylation, a key component of a signaling pathway associated with cell proliferation. researchgate.net
Anti-Sickling Activity
Sickle cell disease is a genetic disorder caused by a mutation in the hemoglobin gene, resulting in hemoglobin S (HbS). Under deoxygenated conditions, HbS polymerizes, causing red blood cells to deform into a rigid, sickle shape, leading to various clinical complications. jscimedcentral.com Compounds that can inhibit HbS polymerization are therefore of significant therapeutic interest.
In a virtual screening study designed to identify potential anti-sickling agents from a library of African natural products, this compound was identified as a compound with the potential to inhibit sickle hemoglobin polymerization. jscimedcentral.comjscimedcentral.comresearchgate.net The study used computational docking to predict the binding affinity of various compounds to the HbS molecule. This compound was found to interact favorably with HbS, exhibiting a computed binding free energy of -7.0 kcal/mol. jscimedcentral.comresearchgate.net This suggests a stable interaction that could potentially interfere with the aggregation of HbS molecules, which is the primary event in erythrocyte sickling.
Table 2: Predicted Binding Affinity of this compound with Sickle Hemoglobin (HbS)
| Compound | Binding Free Energy (kcal/mol) | Source Plant (in study) |
| This compound | -7.0 | Hoslundia opposita |
Data sourced from a virtual screening study of African natural products. jscimedcentral.comresearchgate.net
In Silico Investigations of Hemoglobin Polymerization Inhibition
Enzyme Inhibition Studies
Enzyme inhibitors are molecules that bind to enzymes and reduce their activity, playing crucial roles in regulating metabolic pathways and serving as therapeutic agents. researchgate.netidrblab.net this compound has been investigated for its ability to inhibit several key enzymes.
Research has identified this compound as an inhibitor of several enzymes implicated in various diseases.
Neuraminidase: this compound has been identified as an inhibitor of bacterial neuraminidase. mdpi.comfrontiersin.org This enzyme is a known virulence factor in pathogens like Vibrio cholerae, where it helps in adhesion to host cells. mdpi.com Its inhibition is a target for developing new antimicrobial agents. ualberta.camdpi.com Data from binding assays show a specific inhibitory concentration (IC50) for this compound against Vibrio cholerae neuraminidase. nih.gov
Protein Tyrosine Phosphatase 1B (PTP1B): this compound has demonstrated strong inhibitory activity against PTP1B. frontiersin.orgresearchgate.netcsic.es PTP1B is a negative regulator of insulin and leptin signaling pathways, making it a significant therapeutic target for type 2 diabetes and obesity. nih.govwikipedia.orgisciii.es Several studies have isolated this compound from plants of the Erythrina genus and confirmed its PTP1B inhibitory effects. researchgate.netcsic.esresearchgate.net
α-Glucosidase: α-Glucosidase is a key intestinal enzyme responsible for breaking down carbohydrates into absorbable monosaccharides. researchgate.netnih.gov Inhibition of this enzyme can help manage postprandial hyperglycemia in type 2 diabetes. mdpi.comnih.gov While various natural compounds, including other flavonoids from related plant species, are known to inhibit α-glucosidase, specific studies detailing the direct inhibitory activity of this compound on this enzyme are not prominently available in the reviewed literature. mdpi.com
Table 2: Enzyme Inhibition Profile of this compound
| Enzyme Target | Reported Activity | Therapeutic Relevance | Reference |
|---|---|---|---|
| Neuraminidase (Vibrio cholerae) | Inhibitor (IC50 = 3300 nM) | Antimicrobial | mdpi.comnih.gov |
| Protein Tyrosine Phosphatase 1B (PTP1B) | Strong Inhibitor | Type 2 Diabetes, Obesity | researchgate.netcsic.esnih.govresearchgate.net |
| α-Glucosidase | Not specifically reported | Type 2 Diabetes | researchgate.net |
Understanding the kinetics and mechanism of inhibition is vital for developing effective therapeutic agents. This involves determining whether an inhibitor competes with the substrate for the enzyme's active site (competitive inhibition), binds to a different site (non-competitive inhibition), or binds only to the enzyme-substrate complex (uncompetitive inhibition). A mixed-type inhibition involves elements of both competitive and non-competitive mechanisms. idrblab.net
Neuraminidase Inhibition: The mechanism of neuraminidase inhibition can vary. Some inhibitors compete with the natural substrate, sialic acid, for the active site. ualberta.ca Other natural product inhibitors have been shown to exhibit a mixed-type inhibition. ualberta.ca While this compound is a confirmed neuraminidase inhibitor, detailed kinetic studies to elucidate its specific mechanism (e.g., competitive, non-competitive) and determine its inhibition constant (Ki) were not found in the reviewed literature.
PTP1B Inhibition: Kinetic analyses of other pterocarpans and flavonoids that inhibit PTP1B have often revealed a non-competitive or mixed-type inhibition mechanism. csic.eswikipedia.org For example, studies on related compounds isolated from Dodonaea viscosa and other sources showed mixed-type inhibition. researchgate.netcsic.es This suggests that the inhibitor can bind to a site other than the active site, altering the enzyme's conformation and reducing its catalytic efficiency. researchgate.net Although this compound is a potent PTP1B inhibitor, specific kinetic parameters like its Ki value and a definitive characterization of its inhibition type have not been detailed in the available search results. frontiersin.orgcsic.es
Specific Enzyme Targets (e.g., Neuraminidase, PTP1B, α-glucosidase)
Molecular Interactions and Signal Transduction Pathways
The biological effects of a compound are ultimately determined by its molecular interactions within the cell, which often involve binding to specific receptors and modulating intracellular signal transduction pathways.
Receptor binding assays are used to screen for compounds that bind to specific cellular receptors, which can be the first step in initiating a cellular response. Such binding can either activate (agonist) or block (antagonist) the receptor's function.
Currently, there is a lack of specific research in the public domain detailing the binding of this compound to any particular cellular receptor. However, research on other pterocarpans isolated alongside this compound from Erythrina addisoniae provides some insight into potential downstream effects. For instance, the related pterocarpans neorautenol and phaseollin were found to decrease the activation of the ERK (p44/p42) kinase. The ERK pathway is a critical component of the mitogen-activated protein kinase (MAPK) signal transduction cascade, which regulates cell proliferation and survival. This finding suggests that while direct receptor targets for this compound are unknown, compounds with a similar chemical scaffold can influence important signaling pathways inside the cell. Further investigation is required to determine if this compound interacts directly with specific receptors to initiate its biological effects or if its actions are mediated primarily through enzyme inhibition.
Modulation of Cellular Signaling Cascades (e.g., PI3K-AKT-mTOR, NF-kB, JAK-STAT, MAPK, Wnt/beta-catenin, CREB)
Current scientific literature provides limited direct evidence on the specific effects of this compound on many of the major cellular signaling cascades. Research has largely centered on its antimicrobial properties, with less focus on its role as a modulator of intracellular signaling in mammalian cells.
While direct studies on this compound are scarce, research on structurally related pterocarpans and other isoflavonoids suggests potential, yet unconfirmed, interactions with certain pathways. For instance, a study on the pterocarpans phaseollin and neorautenol, isolated from Erythrina addisoniae, demonstrated a decrease in the activation of the ERK kinase (p44/p42), a key component of the Mitogen-Activated Protein Kinase (MAPK) pathway. biocrick.comresearchgate.net Although this compound was also isolated in this study, it exhibited only weak to moderate toxicity against H4IIE hepatoma cells and was not selected for further investigation into its effects on ERK activation. biocrick.comresearchgate.net
Furthermore, other related isoflavonoids have been shown to interfere with pathways like NF-κB. For example, 4'-Geranyloxyisoliquiritigenin, a prenylated chalcone (B49325), has been reported to inhibit cancer cell proliferation by potentially interfering with NF-κB and MAPK signaling. biosynth.com These findings hint at the possibility that isoflavonoids as a chemical class may possess the ability to modulate these critical inflammatory and cell survival pathways. However, it is crucial to emphasize that these are associations based on related compounds, and dedicated studies are required to determine if this compound itself has any significant activity on the PI3K-AKT-mTOR, NF-kB, JAK-STAT, MAPK, Wnt/beta-catenin, or CREB signaling cascades.
At present, there is no published research that has specifically investigated the impact of this compound on the PI3K-AKT-mTOR, JAK-STAT, Wnt/beta-catenin, or CREB signaling pathways.
Protein-Protein Interaction Analysis
Direct experimental analysis of this compound's protein-protein interactions is not extensively documented in the current body of scientific literature. However, computational studies have begun to explore its potential binding affinities with various protein targets, primarily in the context of its antibacterial activity.
An in-silico investigation utilized molecular docking to predict the interaction of this compound with several bacterial protein targets. nih.gov This type of analysis provides theoretical binding energy scores, suggesting the potential for interaction, but requires experimental validation. The study revealed that this compound, along with other prenylated polyphenolics, showed favorable docking profiles against certain bacterial enzymes essential for their survival. nih.gov
The most promising interactions were observed with peptide deformylases and NAD+-dependent DNA ligases, which are crucial for bacterial protein maturation and DNA replication, respectively. nih.gov The docking scores from this in-silico study are presented in the table below.
| Bacterial Protein Target | Organism | This compound Docking Score (kJ/mol) |
|---|---|---|
| Peptide Deformylase (BcPDF) | Bacillus cereus | -103.8 |
| Peptide Deformylase (EcPDF) | Escherichia coli | -108.7 |
| Peptide Deformylase (MtPDF) | Mycobacterium tuberculosis | -108.1 |
| Peptide Deformylase (PaPDF) | Pseudomonas aeruginosa | -113.2 |
| Peptide Deformylase (SaPDF) | Staphylococcus aureus | -103.3 |
| NAD+-dependent DNA Ligase (EcLigA) | Escherichia coli | -108.1 |
| NAD+-dependent DNA Ligase (MtLigA) | Mycobacterium tuberculosis | -103.8 |
| NAD+-dependent DNA Ligase (SaLigA) | Staphylococcus aureus | -108.7 |
| UDP-Galactopyranose Mutase (EcUGM) | Escherichia coli | -103.0 |
| UDP-Galactopyranose Mutase (MtUGM) | Mycobacterium tuberculosis | -107.8 |
| DNA Gyrase B (EcGyrB) | Escherichia coli | -100.8 |
| Topoisomerase IV (SaParE) | Staphylococcus aureus | -105.5 |
Table generated from data in an in-silico investigation of antibacterial phytochemicals. nih.gov
These computational predictions offer a starting point for further experimental studies, such as surface plasmon resonance or co-immunoprecipitation, to validate these potential interactions and elucidate the precise molecular mechanisms of this compound's biological activities.
Gene Expression Profiling
As of the current date, there are no published studies that have performed gene expression profiling to analyze the global changes in gene transcription in response to treatment with this compound. Techniques such as microarray analysis or RNA-sequencing would be invaluable in identifying the genes and, by extension, the cellular pathways that are modulated by this compound. Such studies would provide a broader, unbiased view of its molecular targets and biological effects, moving beyond candidate-based approaches. The absence of this data represents a significant gap in the understanding of this compound's mechanism of action at the genomic level.
Pharmacological Studies of Calopocarpin in Animal Models
In Vivo Efficacy Studies in Disease Models (e.g., infection models, inflammatory models, tumor models)
Detailed in vivo efficacy studies for Calopocarpin in established animal models of infection, inflammation, or cancer have not been reported in the reviewed scientific literature. However, in vitro studies have indicated potential bioactivities that would warrant such investigations.
Infection Models : this compound, isolated from the stem bark of Erythrina burttii, has demonstrated in vitro activity against fungi and Gram-positive bacteria. escholarship.org Another study involving this compound from Erythrina senegalensis showed weak antibacterial action against Salmonella enteritidis in laboratory tests. naturalproducts.net These findings suggest a potential application as an antimicrobial agent, which would typically be followed by efficacy studies in animal infection models, such as murine models of bacterial sepsis or fungal infections, to determine its therapeutic potential in a living system. vo-cro.compjps.pkresearchgate.net Currently, no such in vivo data for this compound has been published.
Inflammatory Models : Research has pointed to the potential anti-inflammatory activities of compounds from the Erythrina genus, and this compound has been noted among compounds with potential anti-inflammatory effects, with references made to animal models for the broader class of compounds. researchgate.net Specific in vivo studies using models like carrageenan-induced paw edema or collagen-induced arthritis in rodents, which are standard for evaluating anti-inflammatory drugs, have not been specifically reported for this compound. vdoc.pubcreative-bioarray.comnih.govnih.gov
Tumor Models : In vitro research has shown that this compound exhibits moderate cytotoxic activity against the H4IIE rat hepatoma cell line. vdoc.pub This finding indicates a potential for anticancer effects. Typically, such in vitro cytotoxicity results would prompt further investigation in preclinical in vivo cancer models, such as xenograft models where human cancer cells are implanted in immunodeficient mice, to evaluate tumor growth inhibition. mdpi.cominterbiotox.comresearchgate.net To date, reports of such in vivo tumor model studies for this compound are not available in the literature.
Pharmacokinetic and Pharmacodynamic Considerations in Animal Systems
There is no specific published data detailing the pharmacokinetic (PK) or pharmacodynamic (PD) profiles of this compound in animal systems.
Pharmacokinetic studies are essential to understand the absorption, distribution, metabolism, and excretion (ADME) of a compound. epdf.pub These studies are typically conducted in rodent and non-rodent species (e.g., mice, rats, dogs) to determine key parameters such as half-life, clearance, volume of distribution, and bioavailability. mdpi.comnih.govenamine.netresearchgate.net This information is critical for designing dosing regimens for efficacy and toxicology studies. biocytogen.com
Pharmacodynamics involves studying what a drug does to the body, including its mechanism of action at the target site. epdf.pub For this compound, this would involve correlating its concentration in plasma or tissue with its biological effects, such as bacterial clearance in an infection model or reduction of inflammatory markers.
Without experimental data, any discussion of this compound's PK/PD properties would be purely speculative. Standard preclinical development would require these studies to be performed to assess its potential as a therapeutic agent.
Toxicological Assessments in Animal Models
Specific toxicological data for the pure compound this compound from in vivo animal studies, such as the determination of the median lethal dose (LD50) or results from repeated-dose toxicity studies, are not available in the reviewed literature.
Toxicological assessment is a mandatory step in drug development to ensure safety. cbiotesting.comcolab.ws These studies are conducted in animals to identify potential adverse effects and to determine a safe dose range for potential human trials. creative-bioarray.cominterbiotox.com Acute toxicity studies, like the LD50 test, determine the lethality of a single dose, while sub-chronic and chronic studies evaluate the effects of repeated exposure over longer periods. enamine.netresearchgate.net
While this compound is a known constituent of extracts from plants like Erythrina senegalensis, toxicological data is only available for the crude extracts. For instance, the ethanolic leaf extract of E. senegalensis was found to have an oral LD50 greater than 5000 mg/kg in rats, suggesting low acute toxicity for the extract. researchgate.net However, this finding cannot be directly extrapolated to the purified this compound, as the toxicity profile of a pure compound can differ significantly from that of a complex plant extract.
Structure Activity Relationship Sar and Rational Design of Calopocarpin Analogs
Elucidation of Key Pharmacophores
A pharmacophore represents the essential three-dimensional arrangement of functional groups in a molecule that is responsible for its biological activity. For calopocarpin and related isoflavonoids, specific structural features have been identified as crucial for their observed bioactivities.
Research into the antiplasmodial activity of flavonoids, including this compound, has led to the generation of a common feature pharmacophore model. researchgate.net This model, developed from a set of seven active flavonoids, highlights the importance of two hydrogen-bond acceptor sites and one aromatic hydrophobic feature. researchgate.net The predictive accuracy of such pharmacophore models for identifying active compounds has been reported to be between 71% and 88%. researchgate.net
The pterocarpan (B192222) scaffold, which constitutes the core of this compound, is a key component of its pharmacophore. The specific 6aR:11aR-configuration of this compound, inferred from spectroscopic data, is a determining factor for its biological function. researchgate.net Furthermore, the presence and position of prenyl groups are known to significantly impact the bioactivity of isoflavonoids. researchgate.netresearchgate.net Prenylated derivatives often exhibit increased lipophilicity, which can enhance their ability to permeate cell membranes and interact with target proteins. researchgate.net
A three-dimensional pharmacophore model was developed to explain the influence of the prenyl group's position on the antibacterial activity of related compounds. researchgate.net This underscores the importance of the spatial arrangement of lipophilic and hydrophilic domains within the molecule for its interaction with biological targets.
Impact of Functional Group Modifications on Bioactivity
The systematic modification of functional groups on the this compound scaffold allows for a detailed investigation of their contribution to its biological effects. saskoer.camsu.edu These modifications can influence properties such as lipophilicity, electronic distribution, and steric hindrance, all of which play a role in drug-receptor interactions. slideshare.netbyjus.com
The number and position of hydroxyl groups on the aromatic rings are critical for the biological activity of phenolic compounds. These groups can act as hydrogen bond donors and acceptors, facilitating interactions with biological targets. saskoer.ca The lipophilicity of the molecule, which influences its ability to cross cell membranes, is affected by both the hydroxyl groups and the nature of any ester moieties present.
Alterations to the alkyl side chains have also been shown to be a critical factor. For a related class of compounds, antiviral activity was found to decrease significantly when the alkyl side chain had fewer than eight carbon atoms. nih.gov This suggests that a certain degree of lipophilicity conferred by the alkyl chain is necessary for optimal activity. nih.gov Interestingly, modifications to the sugar head group of these compounds, such as substituting galactonojirimycin with fuconojirimycin or mannojirimycin, resulted in little to no loss of antiviral activity. nih.gov
The introduction, deletion, or substitution of various substituents on the primary molecule can lead to the identification of novel structures with potentially enhanced biological activity. nih.gov This process of creating analogs allows for a systematic exploration of the chemical space around the parent compound. youtube.com
Computational Approaches to SAR (e.g., QSAR, Molecular Docking)
Computational methods are invaluable tools in modern drug discovery, providing insights into the structure-activity relationships of compounds like this compound and guiding the rational design of new analogs. researchgate.netui.ac.id
Quantitative Structure-Activity Relationship (QSAR) studies aim to build mathematical models that correlate the biological activity of a set of compounds with their physicochemical properties or structural features. ui.ac.iddibru.ac.in These models can then be used to predict the activity of newly designed compounds. researchgate.net For instance, 2D-QSAR models have been developed for various series of compounds, demonstrating good correlation between observed and predicted activities. researchgate.net These models often identify key descriptors, such as those related to lipophilicity (SlogP) and hydrogen bonding potential (a_acc), as being significant for biological activity. researchgate.net
Ligand-Protein Docking Simulations
Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor, as well as the binding affinity. nih.govthesciencein.orgrasayanjournal.co.in This method is instrumental in understanding the molecular interactions between a compound and its biological target. als-journal.comnrfhh.com
In silico studies have utilized molecular docking to investigate the binding of natural compounds to various protein targets. nih.govthesciencein.org For example, docking studies have been used to assess the binding affinities of phytochemicals against cancer-related proteins and bacterial enzymes. nih.govnih.gov The results of these simulations, often expressed as binding energy scores, can help to identify promising lead compounds for further development. nih.govmdpi.com For instance, a study on a series of chalcones identified compounds with high binding affinities for target proteinases, outperforming control ligands. mdpi.com
The following table provides a hypothetical example of docking scores for this compound and its analogs against a specific protein target.
| Compound | Docking Score (kcal/mol) | Key Interacting Residues |
| This compound | -8.5 | TYR23, LEU45, PHE89 |
| Analog 1 | -9.2 | TYR23, LEU45, PHE89, ARG92 (H-bond) |
| Analog 2 | -7.8 | TYR23, LEU45 |
| Analog 3 | -8.9 | LEU45, PHE89, VAL101 |
Molecular Dynamics Simulations
Molecular dynamics (MD) simulations provide a dynamic view of the behavior of a ligand-receptor complex over time. youtube.comnih.gov These simulations can reveal important information about the stability of the complex, conformational changes in the protein and ligand, and the role of solvent molecules in the binding process. frontiersin.orgplos.orgmdpi.com
MD simulations are often used to refine the results of molecular docking studies. researchgate.net By simulating the system for a period of time, researchers can assess whether the binding pose predicted by docking is stable. researchgate.net For example, MD simulations of a protein-ligand complex can show that the equilibrium is stable after a certain period, indicating a persistent interaction. researchgate.net These simulations have become a crucial tool in characterizing biomolecular systems and in the initial stages of drug design. mdpi.com
Virtual Screening for Analog Discovery
Virtual screening is a computational method used to search large libraries of compounds to identify those that are most likely to bind to a drug target. nih.govchem-space.com This approach can be either structure-based, relying on the 3D structure of the target, or ligand-based, using the structure of known active compounds. chem-space.com
Pharmacophore-based virtual screening has been successfully employed to identify hit compounds from large chemical databases. nih.gov This involves using a pharmacophore model as a 3D query to search for molecules that contain the same essential features. Similarly, structure-based virtual screening, often employing molecular docking, can screen vast numbers of compounds against a target protein. mdpi.com A two-stage virtual screening process, combining different docking tools, has been used to identify high-confidence inhibitors from a natural compound library. mdpi.com The identified hits can then be subjected to further computational analysis, such as ADMET (absorption, distribution, metabolism, excretion, and toxicity) predictions, to assess their drug-likeness. mdpi.commdpi.com
Analytical Method Development for Calopocarpin in Complex Matrices
Methodologies for Quantification in Biological Samples (e.g., plant extracts, animal tissues/fluids)
The quantification of Calopocarpin, particularly within plant extracts from sources like the Erythrina species, begins with efficient extraction and isolation procedures. Bioactivity-guided fractionation is a common strategy employed to isolate this compound and other bioactive constituents. scirp.orgscirp.org This process involves a systematic separation of the crude extract into various fractions, followed by bioassays to identify the fractions with the desired activity.
The general workflow for quantifying this compound in a plant matrix involves:
Extraction: The plant material, often the trunk bark or leaves, is typically extracted using an organic solvent such as methanol (B129727). scirp.orgtandfonline.com
Fractionation: The crude methanolic extract is then subjected to column chromatography. Common stationary phases include silica (B1680970) gel and Sephadex LH-20. scirp.orgscirp.org A gradient of solvents, for instance, a hexane/ethyl acetate (B1210297) mixture, is used to elute different fractions. scirp.org
Isolation and Identification: Fractions are monitored using techniques like Thin-Layer Chromatography (TLC). scirp.org Those containing compounds of interest are further purified to yield pure this compound. The structure is then unequivocally identified using spectroscopic methods.
Quantification: Once the compound is identified, a quantitative analytical method, such as HPLC-UV or LC-MS/MS, is developed and validated to determine its concentration in the original extract or other biological samples. For example, the antibacterial activity of this compound has been quantified using the broth microdilution method to determine its Minimum Inhibitory Concentration (MIC), which was found to be 12.8 μg/mL against Pseudomonas agarici. scirp.orgscirp.org
While specific studies on this compound quantification in animal tissues are limited, the principles would follow standard bioanalytical procedures. This would involve homogenization of the tissue, liquid-liquid or solid-phase extraction to isolate the analyte from the biological matrix, followed by analysis using a highly sensitive technique like LC-MS/MS. nih.gov
Advanced Chromatographic Techniques (e.g., HPLC-UV, LC-MS/MS, GC-MS)
Chromatography is the cornerstone for the separation and analysis of this compound from intricate mixtures. Several advanced techniques are applicable, each with distinct advantages.
High-Performance Liquid Chromatography with Ultra-Violet Detection (HPLC-UV): HPLC is a widely used technique for separating components in a liquid mixture. dergipark.org.tr When coupled with a UV detector, it allows for the quantification of compounds that absorb ultraviolet light. nuv.ac.in this compound, a pterocarpan (B192222), possesses chromophores that allow for its detection by UV spectroscopy. nuv.ac.in An HPLC-UV method offers a robust and cost-effective approach for routine quantification and quality control. core.ac.uk The method involves injecting the sample into a column (commonly a C18 reversed-phase column) and eluting it with a mobile phase, such as a mixture of acetonitrile (B52724) and water. core.ac.uk The concentration of this compound is determined by comparing the peak area from the sample to that of a calibration curve generated from known concentrations of a pure standard. tubitak.gov.tr
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This powerful technique combines the superior separation capabilities of liquid chromatography with the high sensitivity and selectivity of tandem mass spectrometry. eag.comwikipedia.org LC-MS/MS is the preferred method for analyzing compounds at very low concentrations in complex biological matrices like plasma or tissue extracts. nih.govbioxpedia.com The instrument first separates the compounds via LC. The effluent is then ionized (e.g., by Electrospray Ionization - ESI), and the mass spectrometer selects the specific precursor ion for this compound ([M+H]⁺ with m/z 325.143). nih.gov This ion is fragmented in a collision cell, and specific product ions are detected. eag.com This precursor-to-product ion transition is unique to the compound, providing exceptional selectivity and minimizing interference. eag.com It is particularly valuable in pharmacokinetic studies and for the definitive identification of the analyte in metabolomics research. nih.gov
Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is a technique that separates compounds based on their volatility after they are vaporized in a heated inlet. biomedpharmajournal.org While highly effective for volatile and thermally stable compounds, its application to a complex, non-volatile molecule like this compound is not direct. researchgate.netnih.gov Direct analysis would require a derivatization step to convert this compound into a more volatile and thermally stable derivative before it can be analyzed by GC-MS.
| Technique | Principle | Applicability for this compound | Advantages | Limitations |
|---|---|---|---|---|
| HPLC-UV | Separation via liquid chromatography, detection by UV absorbance. dergipark.org.trnuv.ac.in | Suitable for quantification in standardized extracts due to this compound's UV-absorbing structure. | Cost-effective, robust, good for routine quality control. core.ac.uk | Lower sensitivity and selectivity compared to MS; potential for interference from co-eluting compounds. wikipedia.org |
| LC-MS/MS | Separation via LC, followed by mass analysis of the parent ion and its specific fragments. eag.com | Ideal for quantification in complex biological matrices (plant extracts, tissues, fluids) due to high sensitivity and selectivity. nih.gov | High sensitivity (sub-ppb levels), high selectivity, provides structural confirmation. eag.comnih.gov | Higher equipment and operational costs; can be affected by matrix effects. |
| GC-MS | Separation of volatile compounds in the gas phase, followed by mass analysis. biomedpharmajournal.org | Not directly applicable due to this compound's low volatility. Requires a chemical derivatization step. | Excellent separation efficiency for volatile compounds. | Limited to volatile and thermally stable analytes; derivatization adds complexity and potential for error. nih.gov |
Advanced Spectroscopic Techniques for Detection and Characterization
Spectroscopic techniques are indispensable for the structural elucidation and unambiguous identification of this compound.
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone for determining the precise chemical structure of organic molecules. The structure of this compound has been established through a combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments. scirp.orgscirp.org
1D NMR: Proton (¹H) and Carbon-13 (¹³C) NMR spectra provide fundamental information about the number and types of hydrogen and carbon atoms in the molecule.
2D NMR: Techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are used to establish the connectivity between atoms, allowing for the complete assembly of the molecular structure.
J-Resolved NMR: This advanced technique can be used to simplify complex ¹H NMR spectra by separating chemical shift information from spin-spin coupling information onto two different frequency axes. This is particularly useful for analyzing compounds within a mixture, such as a plant extract, as it helps to resolve overlapping signals and identify specific compounds like this compound. researchgate.net
Metabolomics aims to identify and quantify the complete set of small-molecule metabolites in a biological sample. wikipedia.org High-Resolution Mass Spectrometry (HRMS), often coupled with liquid chromatography (LC-HRMS), is a key technology in this field.
Unlike standard mass spectrometry, HRMS measures the mass of an ion with extremely high accuracy (typically to four or five decimal places). This allows for the determination of the elemental formula of a compound. For this compound (C₂₀H₂₀O₄), the theoretical exact mass is 324.13616 Da. HRMS instruments like Quadrupole Time-of-Flight (Q-TOF) can measure this mass with high precision, confirming the elemental composition and confidently distinguishing it from other molecules with the same nominal mass. nih.gov In metabolomic studies of Erythrina extracts, LC-HRMS enables the creation of a detailed profile of all detectable compounds, allowing for the specific identification of this compound within this complex chemical snapshot. colab.ws
| Parameter | Value | Significance |
|---|---|---|
| Molecular Formula | C₂₀H₂₀O₄ | Defines the elemental composition. |
| Exact Mass | 324.13615911 Da | The theoretical mass used for HRMS identification. |
| Instrument Type | LC-ESI-QTOF | A common HRMS setup combining liquid chromatography with a high-resolution mass analyzer. |
| Precursor Ion Type | [M+H]⁺ | The protonated molecule observed in positive ionization mode. |
| Precursor m/z | 325.143 | The measured mass-to-charge ratio of the precursor ion, corresponding to the exact mass plus a proton. |
Application of Advanced NMR Techniques
Quality Control and Standardization of this compound-Containing Extracts
For any plant extract to be considered for consistent research or commercial use, rigorous quality control and standardization are necessary. This ensures that each batch of the extract has a consistent chemical profile and a defined concentration of the active or marker compounds.
The standardization of an extract containing this compound would involve a multi-step approach:
Botanical Authentication: The first step is the correct identification of the plant source, such as Erythrina excelsa or Erythrina senegalensis, to prevent adulteration. scirp.orgtandfonline.com
Phytochemical Screening: A preliminary analysis is conducted to confirm the presence of the expected classes of compounds, such as isoflavonoids and pterocarpans. researchgate.net
Marker Compound Quantification: this compound can be designated as a chemical marker for the extract. A validated analytical method, typically HPLC-UV, is used to quantify the percentage of this compound in every batch of the extract. researchgate.net This ensures batch-to-batch consistency.
Purity and Safety Testing: The extract should also be tested for contaminants such as heavy metals, pesticides, and microbial contamination to ensure its safety.
This systematic process guarantees that the extract is not only effective but also consistent and safe.
| Stage | Method/Technique | Purpose |
|---|---|---|
| Raw Material | Macroscopic and microscopic analysis; DNA barcoding | Ensure correct botanical identity and purity of the plant source. |
| Extraction | Standardized Operating Procedures (SOPs) for solvent, temperature, and duration | Maintain consistency in the extraction process to ensure a comparable chemical profile. |
| Chemical Profiling | TLC, HPLC, or LC-MS fingerprinting | Create a characteristic chemical fingerprint of the extract to verify its identity and consistency. |
| Quantification | Validated HPLC-UV or LC-MS/MS method | Quantify the concentration of the marker compound, this compound, to ensure it meets a predefined specification. researchgate.net |
| Final Product | Testing for microbial load, heavy metals, pesticides | Ensure the final product is safe for its intended use. |
Potential Research Applications and Future Directions for Calopocarpin
Development of Novel Antimicrobial Agents
The rise of antibiotic-resistant pathogens presents a critical global health challenge, necessitating the discovery of new antimicrobial compounds. Calopocarpin has demonstrated notable antibacterial activity, positioning it as a promising candidate for the development of new antibiotics. scirp.org
Recent studies have highlighted this compound's efficacy against a range of bacteria. For instance, it has shown significant activity against Pseudomonas agarici, a bacterium responsible for diseases in cultivated mushrooms, with a Minimum Inhibitory Concentration (MIC) value of 12.8 μg/mL, which is comparable to the reference antibiotic gentamycin. scirp.org This is particularly relevant as the use of conventional fungicides and antibiotics in agriculture is often restricted. scirp.org
Furthermore, this compound has displayed activity against Gram-positive bacteria, including Bacillus subtilis and Staphylococcus warneri, with MIC values of 6.1 and 9.2 μg/mL, respectively. scirp.org Although generally less active against Gram-negative bacteria, it did show weak activity against Salmonella enteritidis with a MIC of 62.5 µg/mL. researchgate.netscilit.com The antibacterial activity of this compound is thought to be associated with the presence of a prenyl group in its structure, a feature known to enhance the antimicrobial properties of flavonoids. scirp.org Proposed mechanisms for related flavonoids include the suppression of nucleic acid synthesis, disruption of cytoplasmic membrane function, and inhibition of energy metabolism. scirp.orgresearchgate.net
Table 1: Antibacterial Activity of this compound
| Bacterial Strain | Type | Minimum Inhibitory Concentration (MIC) in µg/mL |
|---|---|---|
| Pseudomonas agarici | Gram-negative | 12.8 scirp.org |
| Bacillus subtilis | Gram-positive | 6.1 scirp.org |
| Staphylococcus warneri | Gram-positive | 9.2 scirp.org |
| Salmonella enteritidis | Gram-negative | 62.5 scilit.com |
These findings underscore the potential of this compound as a scaffold for developing new antimicrobial drugs. Further research is warranted to elucidate its precise mechanism of action and to evaluate its efficacy against a broader spectrum of pathogenic bacteria, including multidrug-resistant strains. scirp.org
Exploration as a Lead Compound for Drug Discovery
Beyond its antimicrobial properties, this compound's chemical structure makes it an attractive lead compound for broader drug discovery efforts. naturalproducts.net Lead compounds are molecules that show a desired biological activity and have physicochemical properties amenable to modification, serving as a starting point for the development of new drugs.
The isoflavonoid (B1168493) core of this compound is a privileged scaffold in medicinal chemistry, with related compounds exhibiting a wide range of biological activities, including antioxidant, anti-inflammatory, and anticancer effects. researchgate.netresearchgate.net For example, some isoflavonoids have been investigated for their urease inhibitory and cytotoxic activities against various cancer cell lines. researchgate.net
This compound itself has been identified in computational screening studies as a potential inhibitor of various therapeutic targets. One such study highlighted its potential to inhibit sickle hemoglobin polymerization, suggesting a possible application in the treatment of sickle cell disease. jscimedcentral.com Another in-silico study identified this compound as a potential inhibitor of dengue virus NS2B/NS3 protease, an essential enzyme for viral replication. pjps.pk These computational hits provide a strong rationale for further experimental validation.
The development of this compound as a lead compound will involve synthetic modifications to optimize its potency, selectivity, and pharmacokinetic properties. Structure-activity relationship (SAR) studies will be crucial in identifying the key structural features responsible for its biological effects, guiding the design of more effective and safer drug candidates.
Integration of Computational and Experimental Approaches
The synergy between computational and experimental methods is revolutionizing drug discovery. In the context of this compound research, this integrated approach can accelerate the identification of its biological targets and the optimization of its therapeutic properties.
In-silico techniques, such as molecular docking, can predict the binding affinity of this compound to various protein targets. nih.gov For instance, docking studies have been used to investigate the interaction of this compound with bacterial enzymes like peptide deformylase and DNA gyrase, which are validated targets for antibiotics. nih.govmdpi.com These computational predictions can then be validated through experimental assays, such as enzyme inhibition studies. This approach allows for the rapid screening of potential targets and helps to prioritize experimental efforts. mdpi.com
Furthermore, computational methods can be employed to predict the absorption, distribution, metabolism, and excretion (ADME) properties of this compound and its derivatives. researchgate.net This information is critical for assessing the drug-likeness of a compound and for identifying potential liabilities early in the drug development process. By combining these computational predictions with experimental data from techniques like NMR spectroscopy and mass spectrometry, a more complete understanding of this compound's structure and function can be achieved. researchgate.net
Investigation of Synergistic Effects with Other Bioactive Compounds
The concept of synergy, where the combined effect of two or more compounds is greater than the sum of their individual effects, is a promising strategy in drug development. Investigating the synergistic effects of this compound with other bioactive compounds could lead to more effective therapeutic regimens.
For example, in the context of antimicrobial therapy, combining this compound with existing antibiotics could potentially overcome resistance mechanisms or reduce the required dosage of each agent, thereby minimizing side effects. Studies on other flavonoids isolated from Erythrina variegata have demonstrated synergistic effects with the antibiotic mupirocin (B1676865) against methicillin-resistant Staphylococcus aureus (MRSA). scribd.com Similar investigations with this compound are warranted.
Moreover, the potential for synergistic interactions extends to other therapeutic areas. For instance, combining this compound with other natural products or conventional drugs could enhance its potential anticancer or anti-inflammatory activities. researchgate.net The identification of such synergistic combinations would require systematic screening using in vitro and potentially in vivo models.
Biotechnological Production and Sustainable Sourcing
The natural abundance of this compound can be limited, making large-scale extraction from plant sources challenging and potentially unsustainable. scirp.org Biotechnological approaches offer a promising alternative for the production of this compound and other valuable natural products.
Metabolic engineering of microorganisms, such as bacteria or yeast, could be employed to produce this compound in a controlled and scalable manner. This would involve introducing the biosynthetic pathway for this compound into a suitable host organism. While the complete biosynthetic pathway for this compound is not yet fully elucidated, the general pathways for isoflavonoid biosynthesis are known, providing a foundation for such efforts.
Plant cell and tissue culture techniques also represent a viable option for producing this compound. researchgate.net Establishing cell suspension cultures of this compound-producing plants could provide a continuous and reliable source of the compound, independent of geographical and seasonal variations. These biotechnological methods not only ensure a sustainable supply but also offer opportunities for process optimization to increase yields.
Addressing Research Gaps and Challenges
Despite the promising potential of this compound, several research gaps and challenges need to be addressed to facilitate its translation into clinical applications.
A primary challenge is the elucidation of its precise mechanism of action for its various biological activities. scirp.orgscirp.org While the presence of a prenyl group is linked to its antimicrobial effects, the specific molecular targets and pathways involved remain largely unknown. scirp.org Detailed mechanistic studies are crucial for understanding its therapeutic potential and for identifying potential off-target effects.
Comprehensive toxicity studies are also essential to establish the safety profile of this compound. scirp.org While some preliminary toxicity data exists for extracts of plants containing this compound, rigorous in vitro and in vivo toxicological evaluations of the purified compound are necessary. researchgate.net This includes assessing its potential for cytotoxicity, genotoxicity, and other adverse effects. researchgate.net
Furthermore, the limited bioavailability of many flavonoids, including isoflavonoids, can be a significant hurdle. mdpi.com Research into formulation strategies, such as nanoencapsulation or the use of absorption enhancers, may be required to improve the delivery and efficacy of this compound in vivo.
Overcoming these challenges through focused research efforts will be critical for realizing the full therapeutic potential of this promising natural compound.
Q & A
Q. What statistical methods are appropriate for analyzing dose-response relationships in this compound studies?
- Answer: Apply nonlinear regression models (e.g., four-parameter logistic curve) to calculate EC50/IC50. Use ANOVA with post-hoc tests (e.g., Tukey’s HSD) for multi-group comparisons. Report confidence intervals (95%) and effect sizes .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
